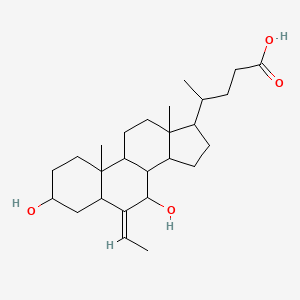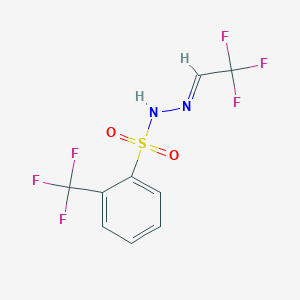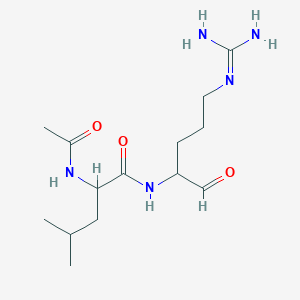
3-Bromo-2-ethoxy-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-ethoxy-5-methylphenol is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethoxy-5-methylphenol can be achieved through several methods. One common approach involves the bromination of 2-ethoxy-5-methylphenol using bromine in the presence of a catalyst such as iron powder. The reaction typically proceeds under mild conditions, with the bromine selectively substituting the hydrogen atom at the 3-position of the phenol ring.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethyl sulfoxide (DMSO). This method offers high selectivity and yields.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of electrochemical bromination techniques has also been explored to minimize waste and improve the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-ethoxy-5-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydroxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include hydroxy derivatives and dehalogenated phenols.
Scientific Research Applications
3-Bromo-2-ethoxy-5-methylphenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethoxy-5-methylphenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and phenol group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylphenol: Similar structure but lacks the ethoxy group.
2-Bromo-5-methylphenol: Similar structure but with the bromine atom at a different position.
3-Bromo-2-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
3-Bromo-2-ethoxy-5-methylphenol is unique due to the presence of both the ethoxy and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
1026796-62-2 |
|---|---|
Molecular Formula |
C9H11BrO2 |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-bromo-2-ethoxy-5-methylphenol |
InChI |
InChI=1S/C9H11BrO2/c1-3-12-9-7(10)4-6(2)5-8(9)11/h4-5,11H,3H2,1-2H3 |
InChI Key |
UBWJZQHWOZDMBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)


![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)

![1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B12094961.png)




![6-[6-carboxy-4,5-dihydroxy-2-[[9-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12094984.png)
![(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B12094990.png)


